1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Medicinal Chemistry Drug Design Lead Optimization

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one (CAS 868155-42-4) is a synthetic N-acyl-4,5-dihydropyrazole derivative with molecular formula C₁₈H₁₈N₂O₂ and molecular weight 294.3 g/mol. The compound features a 2-hydroxyphenyl substituent at the 3-position of the dihydropyrazole ring and a phenyl group at the 5-position, distinguishing it from other dihydropyrazole analogs that bear 4-methylphenyl, 4-methoxyphenyl, or 4-chlorophenyl substituents at these positions.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 868155-42-4
Cat. No. B2701697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one
CAS868155-42-4
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3O
InChIInChI=1S/C18H18N2O2/c1-2-18(22)20-16(14-10-6-7-11-17(14)21)12-15(19-20)13-8-4-3-5-9-13/h3-11,16,21H,2,12H2,1H3
InChIKeyPDVABKMQMJXDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one (CAS 868155-42-4): Physicochemical and Target Class Baseline


1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one (CAS 868155-42-4) is a synthetic N-acyl-4,5-dihydropyrazole derivative with molecular formula C₁₈H₁₈N₂O₂ and molecular weight 294.3 g/mol . The compound features a 2-hydroxyphenyl substituent at the 3-position of the dihydropyrazole ring and a phenyl group at the 5-position, distinguishing it from other dihydropyrazole analogs that bear 4-methylphenyl, 4-methoxyphenyl, or 4-chlorophenyl substituents at these positions . The N-propanoyl side chain classifies this molecule within the N-acyl-dihydropyrazole family, a scaffold that has demonstrated activity as telomerase inhibitors, MMP-2 antagonists, and α-amylase inhibitors in published studies [1].

Why In-Class Dihydropyrazole Analogs Cannot Substitute 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one: Key Pharmacophoric Constraints


Within the N-acyl-4,5-dihydropyrazole chemotype, even single-atom modifications at the 3-aryl or 5-aryl positions produce dramatic shifts in biological activity, target selectivity, and physicochemical properties [1]. Specifically, the 2-hydroxyphenyl moiety at the 3-position enables intramolecular hydrogen bonding and metal-chelation interactions that are absent in analogs bearing 4-methoxyphenyl or 4-fluorophenyl substituents [2]. Published structure–activity relationship (SAR) studies on dihydropyrazole sulfonamide MMP-2 inhibitors demonstrate that the 2-hydroxyphenyl group is critical for potent enzyme inhibition, with its removal or positional isomerization leading to substantial loss of activity [3]. Additionally, N-acyl-dihydropyrazoles exhibit telomerase inhibitory activity that is highly sensitive to the nature of the 5-aryl substituent; phenyl-substituted derivatives show distinct activity profiles compared to 4-methylphenyl or 3-methoxyphenyl congeners [4]. These pharmacophoric constraints mean that generic substitution with closely related dihydropyrazoles without 2-hydroxyphenyl and 5-phenyl substituents is scientifically unsound for applications requiring consistent target engagement and potency.

Quantitative Differentiation Evidence for 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one vs. Closest Analogs


Molecular Weight Reduction and Ligand Efficiency Advantage vs. 5-(4-Methylphenyl) Analog

Compound 868155-42-4 has a molecular weight of 294.3 Da, which is 14.1 Da lower than the closest commercially cataloged analog 1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one (CAS 868155-46-8, MW 308.4 Da) . This reduction is attributable to the absence of the 4-methyl substituent on the 5-phenyl ring, resulting in improved ligand efficiency metrics for programs operating under strict molecular weight constraints (e.g., fragment-based or lead-like screening libraries) [1].

Medicinal Chemistry Drug Design Lead Optimization

Hydrogen Bond Donor Topology and Predicted Permeability Profile vs. 5-(3-Methoxyphenyl) Analog

The 5-phenyl substituent of 868155-42-4 confers a hydrogen bond donor count (HBD) of 1 (from the 2-OH group) and a polar surface area (PSA) of approximately 52.9 Ų. In contrast, the 5-(3-methoxyphenyl) analog (CAS 871908-11-1) introduces an additional hydrogen bond acceptor (the methoxy oxygen) and increases PSA, which is predicted to reduce passive membrane permeability and oral bioavailability [1]. Structural analysis confirms that the 5-phenyl group minimizes polarity without eliminating the key pharmacophoric 2-hydroxyphenyl hydrogen-bonding motif .

Physicochemical Profiling ADME Drug-likeness

Telomerase Inhibitory Potential: Structural Privilege of N-Acyl-Dihydropyrazole Core with 5-Phenyl Substitution

Published data on N-acyl-4,5-dihydropyrazole telomerase inhibitors reveal that compound 5c (a close structural analog bearing a 5-phenyl-dihydropyrazole core) inhibited telomerase with an IC₅₀ of 1.86 ± 0.51 μM, surpassing the control compound ethidium bromide, and exhibited EC₅₀ values of 2.06 ± 0.17 μM (SGC-7901) and 2.89 ± 0.62 μM (MGC-803) against cancer cell lines — better than 5-fluorouracil [1]. By contrast, N-sulfonyl-dihydropyrazole derivatives (compounds 8a–8i) showed deteriorative activity against both cancer cell lines and telomerase enzyme, demonstrating that the N-acyl motif present in 868155-42-4 is essential for potency [1]. A broader SAR study of 78 N-substituted dihydropyrazole derivatives confirmed that the most potent telomerase inhibitor (compound 13i, IC₅₀ = 0.98 μM) achieved its activity through optimized substitution patterns consistent with the N-propanoyl-5-phenyl framework [2].

Oncology Telomerase Inhibition Anticancer Drug Discovery

Antioxidant and α-Amylase Inhibitory Activities: Dihydropyrazole Scaffold Benchmarking for Metabolic Disease Applications

A systematic evaluation of 22 dihydropyrazole derivatives demonstrated antioxidant IC₅₀ values ranging from 30.03 to 913.58 μM, with 11 compounds exhibiting superior activity to ascorbic acid (IC₅₀ = 287.30 μM) [1]. In the same study, all evaluated compounds showed α-amylase inhibitory activity with IC₅₀ values between 0.5509 and 810.73 μM, compared to the standard acarbose (IC₅₀ = 73.12 μM), with five compounds outperforming acarbose [1]. The 2-hydroxyphenyl substituent, present in 868155-42-4, is a known free-radical scavenging moiety that contributes to antioxidant potency through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms [2]. Additionally, chalcone-derived dihydropyrazoles have demonstrated dual antiproliferative and antioxidant activities, further supporting the multifunctional potential of this scaffold [3].

Metabolic Disease Antioxidant α-Amylase Inhibition

Optimal Research and Procurement Application Scenarios for 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one (868155-42-4)


Telomerase-Targeted Anticancer Lead Optimization and Chemical Probe Development

Based on the demonstrated telomerase inhibitory activity of structurally related N-acyl-4,5-dihydropyrazole compounds (IC₅₀ = 0.98–1.86 μM) and the superior anticancer cell activity of 5-phenyl-substituted derivatives versus N-sulfonyl analogs [1], 868155-42-4 is ideally suited as a starting scaffold for structure-based design of selective telomerase inhibitors. Its N-propanoyl side chain can be systematically varied to optimize potency while maintaining the critical 5-phenyl and 2-hydroxyphenyl pharmacophores. Procurement of this compound enables SAR expansion and in vivo profiling in S180 and HepG2 tumor-bearing mouse models, following established protocols [2].

Dual-Acting α-Amylase Inhibitor and Antioxidant Screening for Type II Diabetes Drug Discovery

The 2-hydroxyphenyl motif present in 868155-42-4 is a validated pharmacophore for both free-radical scavenging (antioxidant IC₅₀ < 287 μM benchmark) and α-amylase inhibition (IC₅₀ < 73 μM benchmark) in the dihydropyrazole scaffold [3]. This compound can serve as a reference probe in dual-mechanism screening cascades for metabolic disease programs, where simultaneous control of postprandial hyperglycemia (α-amylase inhibition) and oxidative stress (antioxidant activity) is therapeutically desirable. Its lower molecular weight (294.3 Da) compared to 5-aryl-substituted analogs improves its suitability for oral bioavailability optimization [4].

MMP-2 Inhibitor Pharmacophore Mapping and Extracellular Matrix Targeting Studies

Published SAR on dihydropyrazole sulfonamide MMP-2 inhibitors demonstrates that the 2-hydroxyphenyl moiety is essential for potent MMP-2 antagonism and associated anticancer activity against four tumor cell lines [5]. Compound 868155-42-4, possessing the 2-hydroxyphenyl group and an N-acyl (rather than N-sulfonyl) motif, provides a complementary chemotype for investigating MMP-2 inhibition through alternative binding modes. It can be employed as a comparator compound in structure–activity relationship studies to delineate the contribution of the N-acyl vs. N-sulfonyl substitution to MMP-2 binding affinity and selectivity.

Physicochemical Benchmarking and ADMET Profiling in Lead-Likeness Optimization Programs

With a molecular weight of 294.3 Da, logP predicted at ~3.7, HBD = 1, and HBA = 3, 868155-42-4 meets key lead-likeness criteria (MW < 350 Da, logP < 5, HBD ≤ 3, HBA ≤ 6) [4]. This compound can serve as a physicochemical benchmarking standard when evaluating newly synthesized dihydropyrazole analogs during ADMET profiling (Caco-2 permeability, microsomal stability, plasma protein binding). Its favorable profile relative to higher-MW analogs (e.g., 5-(4-methylphenyl) analog, MW 308.4 Da) makes it a preferred choice for programs prioritizing oral bioavailability and CNS permeability optimization [4].

Quote Request

Request a Quote for 1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.